molecular formula C17H13N3O3 B2725763 (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 312703-54-1

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2725763
CAS No.: 312703-54-1
M. Wt: 307.309
InChI Key: WQCPRNHLKDEOIY-JZJYNLBNSA-N
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Description

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide is a versatile chemical compound with intriguing properties that enable its application in various fields of scientific research. This compound belongs to the class of iminochromenes, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of (2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide typically involves the Knoevenagel condensation reaction . This reaction is carried out by reacting 2-aminobenzamide with salicylaldehyde in the presence of a suitable base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Chemical Reactions Analysis

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.

Comparison with Similar Compounds

(2Z)-2-[(2-carbamoylphenyl)imino]-2H-chromene-3-carboxamide can be compared with other similar compounds, such as 2-imino-2H-chromene-3-carboxamide and 2-(phenylimino)-2H-chromene-3-carboxamide . These compounds share similar structural features and biological activities but differ in their specific substituents and overall potency .

Properties

IUPAC Name

2-(2-carbamoylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c18-15(21)11-6-2-3-7-13(11)20-17-12(16(19)22)9-10-5-1-4-8-14(10)23-17/h1-9H,(H2,18,21)(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCPRNHLKDEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3C(=O)N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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